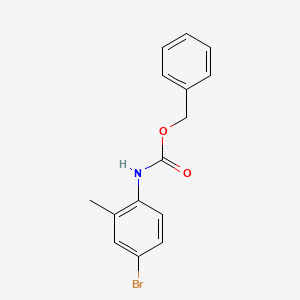

Benzyl (4-bromo-2-methylphenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-bromo-2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-11-9-13(16)7-8-14(11)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJDMLNYSWZIGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682141 | |

| Record name | Benzyl (4-bromo-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245563-07-8 | |

| Record name | Benzyl (4-bromo-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for Benzyl (4-bromo-2-methylphenyl)carbamate. The document details the necessary precursors, reaction steps, and purification methods, compiling information from established chemical synthesis principles. All quantitative data is presented in structured tables, and the experimental workflow is visualized using a DOT language diagram.

Overview of the Synthesis Pathway

The synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate is primarily achieved through a nucleophilic substitution reaction between 4-bromo-2-methylaniline and benzyl chloroformate. This standard method for carbamate formation is a reliable and well-documented approach in organic chemistry. The key starting material, 4-bromo-2-methylaniline, can be synthesized from 2-methylaniline (o-toluidine) through a three-step process involving protection of the amine group, electrophilic aromatic bromination, and subsequent deprotection.

Physicochemical Properties and Data

A summary of the key physicochemical properties of the target compound and its immediate precursors is provided below for easy reference.

Table 1: Physicochemical Data of Benzyl (4-bromo-2-methylphenyl)carbamate [1]

| Property | Value |

| CAS Number | 1245563-07-8 |

| Molecular Formula | C₁₅H₁₄BrNO₂ |

| Molecular Weight | 320.18 g/mol |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Complexity | 292 |

| LogP | 4.58 |

Table 2: Properties of Key Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-bromo-2-methylaniline | C₇H₈BrN | 186.05 | Nucleophile |

| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | Electrophile |

Experimental Protocols

The synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate is presented in two main stages: the preparation of the precursor 4-bromo-2-methylaniline, followed by its reaction to form the final carbamate product.

Synthesis of 4-bromo-2-methylaniline

The preparation of 4-bromo-2-methylaniline is a multi-step process that begins with the protection of the amino group of 2-methylaniline, followed by bromination and deprotection.[2]

Step 1: Protection of 2-methylaniline

-

In a suitable reaction vessel, combine 2-methylaniline and acetic anhydride.

-

Stir the mixture at a constant temperature of 50°C.

-

After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product, N-(2-methylphenyl)acetamide.

-

Filter the precipitate, wash with water, and dry to obtain the white, crystalline product.

Step 2: Bromination of N-(2-methylphenyl)acetamide

-

Dissolve the N-(2-methylphenyl)acetamide in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide to the solution.

-

Reflux the mixture with rapid stirring for approximately 4 hours.

-

After cooling, the solid product, N-(4-bromo-2-methylphenyl)acetamide, is collected, washed (e.g., with hot water), and dried.

Step 3: Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide

-

Combine the N-(4-bromo-2-methylphenyl)acetamide with concentrated hydrochloric acid and dioxane.

-

Reflux the mixture for 1.5 to 2.5 hours.

-

After cooling, neutralize the reaction mixture with an ammonia solution to a pH of 8-10.

-

The resulting precipitate is filtered off, and the filtrate is allowed to separate into aqueous and organic phases.

-

The organic phase is retained, washed, and dried over anhydrous magnesium sulfate.

-

The drying agent is filtered off, and the solvent is removed. The crude product can be purified by recrystallization from ethanol to yield 4-bromo-2-methylaniline.[2]

Synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate

This procedure is based on general methods for carbamate synthesis.[3]

-

Dissolve 4-bromo-2-methylaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a dry, aprotic solvent (e.g., diethyl ether or dichloromethane) in a reaction flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Cool the solution to 0-10°C in an ice bath.

-

Slowly add a solution of benzyl chloroformate (1.05 equivalents) in the same solvent to the cooled mixture over a period of 20-30 minutes with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture will contain the product and triethylamine hydrochloride precipitate.

-

Filter the mixture to remove the salt.

-

Wash the filtrate with a dilute acid (e.g., 1M HCl) to remove any remaining triethylamine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/propan-2-ol).[3][4]

Visualized Synthesis and Workflow

The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow.

Caption: Chemical synthesis pathway for Benzyl (4-bromo-2-methylphenyl)carbamate.

Caption: Experimental workflow for the synthesis and purification of Benzyl (4-bromo-2-methylphenyl)carbamate.

Concluding Remarks

This technical guide outlines a robust and reproducible pathway for the synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate. The procedures are based on well-established chemical principles for the formation of carbamates and the synthesis of the required aniline precursor. Researchers and professionals in drug development can utilize this guide as a foundational resource for the laboratory-scale preparation of this compound. It is recommended that all experimental work be conducted with appropriate safety precautions in a well-ventilated fume hood. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

References

- 1. Benzyl (4-bromo-2-methylphenyl)carbamate|lookchem [lookchem.com]

- 2. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 3. Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide on Benzyl (4-bromo-2-methylphenyl)carbamate

CAS Number: 1245563-07-8

This technical guide provides a comprehensive overview of Benzyl (4-bromo-2-methylphenyl)carbamate, a chemical intermediate with significant applications in the synthesis of targeted therapeutics. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical and Physical Properties

Benzyl (4-bromo-2-methylphenyl)carbamate is a carbamate derivative with the molecular formula C15H14BrNO2. The table below summarizes its key chemical and physical properties.

| Property | Value |

| Molecular Formula | C15H14BrNO2 |

| Molecular Weight | 320.18 g/mol |

| CAS Number | 1245563-07-8 |

| Appearance | Solid (presumed) |

| Purity | Typically >95% for laboratory use |

Synthesis

A documented method for the synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate involves the reaction of 2-bromo-4-methylaniline with benzyl chloroformate.[1]

Experimental Protocol: Synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate[1]

Materials:

-

2-Bromo-4-methylaniline (5.00 g, 26.9 mmol)

-

Benzyl chloroformate (5.75 mL, 40.3 mmol)

-

Sodium Carbonate (Na2CO3) (4.27 g, 40.3 mmol)

-

Toluene (100 mL)

-

Ethyl acetate

-

Water

Procedure:

-

A mixture of 2-bromo-4-methylaniline, benzyl chloroformate, and sodium carbonate is prepared in toluene.

-

The reaction mixture is stirred under a nitrogen atmosphere at room temperature for 20 hours.

-

Following the reaction period, the mixture is diluted with ethyl acetate.

-

The organic layer is washed with water (100 mL).

-

Further purification steps, such as drying of the organic layer and removal of solvent under reduced pressure, would typically follow to isolate the final product, Benzyl (4-bromo-2-methylphenyl)carbamate.

The following diagram illustrates the general workflow for this synthesis.

Role as a Synthetic Intermediate

Benzyl (4-bromo-2-methylphenyl)carbamate is a key intermediate in the synthesis of more complex molecules, particularly in the development of selective Focal Adhesion Kinase (FAK) inhibitors.[2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways involved in cell adhesion, migration, proliferation, and survival.[2]

The Focal Adhesion Kinase (FAK) Signaling Pathway

The FAK signaling pathway is a central hub for signals originating from integrins, which mediate cell-extracellular matrix interactions, and growth factor receptors.[2] Dysregulation of this pathway is implicated in various pathological processes, including cancer progression and metastasis.[2]

Upon activation, FAK undergoes autophosphorylation at tyrosine 397 (Y397), creating a binding site for the SH2 domain of Src family kinases.[2] This interaction leads to the formation of an active FAK-Src complex, which then phosphorylates a number of downstream targets, initiating a cascade of signaling events that influence cell behavior.[2]

The diagram below outlines a simplified representation of the FAK signaling pathway.

Application in the Synthesis of FAK Inhibitors

In the context of FAK inhibitor development, Benzyl (4-bromo-2-methylphenyl)carbamate serves as a building block. For instance, it has been used in Suzuki coupling reactions.[2]

Experimental Protocol: Suzuki Coupling using Benzyl (4-bromo-2-methylphenyl)carbamate[2]

Materials:

-

Benzyl (4-bromo-2-methylphenyl)carbamate (1.00 g, 3.12 mmol)

-

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.16 g, 3.74 mmol)

-

PdCl2(dppf)-DCM complex (310 mg, 0.374 mmol)

-

Potassium carbonate (1.29 g, 9.36 mmol)

-

Solvent (e.g., a mixture of dioxane and water)

Procedure:

-

A suspension of Benzyl (4-bromo-2-methylphenyl)carbamate, the boronic ester, the palladium catalyst, and potassium carbonate is prepared in a suitable solvent system.

-

The reaction mixture is heated under an inert atmosphere for a specified period to facilitate the cross-coupling reaction.

-

Upon completion, the reaction is worked up to isolate the desired coupled product, which can then be further modified to yield the final FAK inhibitor.

The following diagram illustrates the workflow for this Suzuki coupling reaction.

The Role of the Carbamate Group in Drug Design

While specific biological activity data for Benzyl (4-bromo-2-methylphenyl)carbamate is not publicly available, the carbamate functional group is a well-established motif in medicinal chemistry. The inclusion of a carbamate group can modulate a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can, in turn, influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Carbamates are present in a variety of approved drugs and are often utilized as prodrugs to enhance bioavailability.

Conclusion

Benzyl (4-bromo-2-methylphenyl)carbamate is a valuable synthetic intermediate, particularly in the construction of novel FAK inhibitors for potential therapeutic applications. While this compound is not an active pharmaceutical ingredient itself, its role in the synthesis of biologically active molecules is significant. Further research into the biological effects of this and structurally related carbamates could yield new insights and applications in drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers working with this compound and in the broader field of kinase inhibitor development.

References

The Multifaceted Biological Activities of Substituted Benzyl Carbamates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzyl carbamates represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The inherent structural features of the carbamate group, coupled with the diverse substitutions possible on the benzyl moiety, allow for the fine-tuning of their pharmacological properties. This technical guide provides a comprehensive overview of the key biological activities of substituted benzyl carbamates, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Cholinesterase Inhibition: A Therapeutic Avenue for Alzheimer's Disease

A prominent area of investigation for substituted benzyl carbamates is their role as cholinesterase inhibitors. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[1][2][3]

Quantitative Data on Cholinesterase Inhibition

The inhibitory potency of various substituted benzyl carbamates against AChE and BChE has been evaluated, with IC50 values indicating the concentration required for 50% inhibition.

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) for BChE | Reference |

| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | AChE | 36.05 | - | [1] |

| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate | BChE | 22.23 | 2.26 | [1] |

| Benzyl{4-[(2-chlorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | BChE | 33.59 | 1.68 | [1] |

| Benzyl{4-[(2,4,6-trifluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | BChE | 31.03 | 1.61 | [1] |

| Heptylphysostigmine | AChE | 0.1 | - | [3] |

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to determine AChE and BChE activity.[2]

Materials:

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (pH 8.0)

-

Test compounds (substituted benzyl carbamates)

-

AChE or BChE enzyme solution

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add Tris-HCl buffer, the enzyme solution, and the test compound solution at various concentrations.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).

-

Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

-

The rate of reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway: Mechanism of Cholinesterase Inhibition

The following diagram illustrates the role of cholinesterase inhibitors in cholinergic neurotransmission.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Substituted benzyl carbamates have also demonstrated promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungi.[4][5][6]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 4,4-Dimethylcyclohexanyl (3-benzyl-5-hydroxyphenyl)carbamate | Staphylococcus aureus | 4-8 | [4] |

| 4,4-Dimethylcyclohexanyl (3-benzyl-5-hydroxyphenyl)carbamate | Staphylococcus epidermidis | 4-8 | [4] |

| 4,4-Dimethylcyclohexanyl (3-benzyl-5-hydroxyphenyl)carbamate | Enterococcus faecalis | 4-8 | [4] |

| 4-(substituted-benzylamino)-2-hydroxy benzoic acid (9a) | Mycobacterium chlorophenolicum | 50 | [5] |

| 4-(substituted-benzylamino)-2-hydroxy benzoic acid (9d) | Mycobacterium chlorophenolicum | 25 | [5] |

| N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamide (20a) | Bacillus subtilis | 12.5 | [5] |

| N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamide (20c) | Bacillus subtilis | 50 | [5] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal inoculum, adjusted to a standard concentration (e.g., 0.5 McFarland standard)

-

Test compounds (substituted benzyl carbamates)

-

Positive control (standard antibiotic) and negative control (no antimicrobial agent)

-

96-well microtiter plates

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control well with a known antibiotic and a negative control well with only the medium and inoculum.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Screening

The following diagram outlines a typical workflow for screening compounds for antimicrobial activity.

Anticancer Activity: Targeting Cancer Cell Proliferation

Substituted benzyl carbamates have emerged as a promising class of compounds with potential anticancer properties. Their mechanisms of action can be diverse, including the inhibition of crucial cellular processes like tubulin polymerization and the modulation of key enzymes involved in cancer progression.[7][8][9]

Quantitative Data on Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness in inhibiting cancer cell growth.

| Compound | Cancer Cell Line | IC50 (nM) | Target | Reference |

| N-benzylbenzamide derivative (20b) | Various cancer cells | 12 - 27 | Tubulin polymerization | [8] |

| N-benzyl-2-(4-(pyridin-3-yl)phenyl)pyrimidin-4-amine (17) | - | 1100 | USP1/UAF1 | [7] |

| N-benzyl-2-(4-(pyridin-4-yl)phenyl)pyrimidin-4-amine (16) | - | 1900 | USP1/UAF1 | [7] |

| Trisubstituted 5-organostibano-1H-1,2,3-triazole with 4-methylphenyl (3b) | Various tumor cells | - | - | [9] |

| Trisubstituted 5-organostibano-1H-1,2,3-triazole with 1-cyclohexenyl (3e) | Various tumor cells | - | - | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds (substituted benzyl carbamates)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

Procedure:

-

Seed cancer cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours.

-

Living cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each compound concentration relative to untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathway: Inhibition of Tubulin Polymerization

The following diagram illustrates how inhibitors of tubulin polymerization can disrupt the cell cycle and induce apoptosis in cancer cells.

Other Enzyme Inhibition Activities

Beyond the well-studied areas above, substituted benzyl carbamates have shown inhibitory effects on other enzymes with therapeutic relevance.

BACE1 Modulation

Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate has been identified as a modest inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), an important target in Alzheimer's disease research. At a concentration of 10 µM, this compound showed approximately 28% inhibition of BACE1 activity.[10]

Carbonic Anhydrase Inhibition

Benzyl carbamate itself has been shown to inhibit various isoforms of human carbonic anhydrase (hCA). Notably, it acts as a selective inhibitor for hCA II and hCA XII with inhibition constants (Ki) in the low micromolar range (1.9 to 2.4 µM).[11][12]

Conclusion

Substituted benzyl carbamates are a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Their efficacy as cholinesterase inhibitors, antimicrobial agents, and anticancer compounds, among other enzyme inhibitory activities, underscores their potential for the development of novel therapeutics. The ability to systematically modify their structure provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this versatile class of molecules. Further investigation into the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of new and effective drugs based on the substituted benzyl carbamate framework.

References

- 1. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0415634A2 - Benzazabizyklische Karbamate als Cholinesterase-Hemmer - Google Patents [patents.google.com]

- 3. Anticholinesterase activity of a new carbamate, heptylphysostigmine, in view of its use in patients with Alzheimer-type dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of (3-benzyl-5-hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, antitumor activity, and cytotoxicity of 4-substituted 1-benzyl-5-diphenylstibano-1H-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzyl Carbamates of 4-Aminosalicylanilides as Possible BACE1 Modulators [mdpi.com]

- 11. Inhibition of carbonic anhydrases by a substrate analog: benzyl carbamate directly coordinates the catalytic zinc ion mimicking bicarbonate binding - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Inhibition of carbonic anhydrases by a substrate analog: benzyl carbamate directly coordinates the catalytic zinc ion mimicking bicarbonate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Bromo-Substituted Carbamates and Their Molecular Targets

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the therapeutic potential of bromo-substituted carbamates. This document outlines the core mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways and experimental workflows.

Introduction to Bromo-Substituted Carbamates

Carbamates, esters of carbamic acid, are a versatile class of compounds with a wide range of biological activities. The introduction of a bromine substituent can significantly modulate their physicochemical properties, including lipophilicity and electrophilicity, thereby influencing their pharmacokinetic profiles and target interactions. This has led to the investigation of bromo-substituted carbamates as potent inhibitors of various enzymes and as modulators of critical signaling pathways implicated in a variety of diseases, including neurodegenerative disorders, cancer, and fungal infections.

Key Therapeutic Targets and Mechanisms of Action

Bromo-substituted carbamates have demonstrated significant activity against several key therapeutic targets. The primary mechanisms involve the inhibition of enzymes crucial for disease progression and the disruption of essential cellular processes.

Cholinesterase Inhibition in Neurodegenerative Diseases

A primary and well-studied therapeutic target of carbamates is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[2] In conditions like Alzheimer's disease, the inhibition of AChE and BChE increases the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.[2] Bromo-substitution on the carbamate molecule can influence the potency and selectivity of this inhibition.

The generally accepted mechanism of cholinesterase inhibition by carbamates is pseudo-irreversible, involving the carbamoylation of a serine residue in the active site of the enzyme. This forms a stable carbamoyl-enzyme complex that is slow to hydrolyze, leading to prolonged inhibition.[3]

Disruption of Microtubule Dynamics in Cancer

Tubulin, the protein subunit of microtubules, is a critical target in cancer chemotherapy.[4] Microtubules are dynamic structures essential for cell division, intracellular transport, and the maintenance of cell shape.[4][5] Carbamate derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6] Some carbamates act as vascular disrupting agents (VDAs), targeting the tumor vasculature by depolymerizing tubulin in endothelial cells, which leads to a shutdown of blood flow to the tumor and subsequent necrosis.[7][8] The presence of a bromine atom can enhance the anti-proliferative activity of these compounds.

Antifungal Activity

Bromo-substituted compounds have shown promise as antifungal agents. While specific data on bromo-substituted carbamates is emerging, related bromo-amides have demonstrated fungicidal effects against various Candida species, including fluconazole-resistant strains.[9] The mechanism of action is thought to involve the disruption of fungal cell membrane integrity and inhibition of biofilm formation.[9]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various bromo-substituted carbamates against their respective targets.

Table 1: Cholinesterase Inhibitory Activity of Bromo-Substituted Carbamates

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 27.38 | [1] |

| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 28.21 | [1] |

| 4-bromoaniline derivative of O-aromatic carbamate | AChE/BChE | Similar activity to 4-chloroaniline derivatives | [10] |

Table 2: Antifungal Activity of a Related Bromo-Compound

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| 2-bromo-N-phenylacetamide | Candida spp. (fluconazole-resistant) | 32 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of bromo-substituted carbamates.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the activity of AChE and BChE and to screen for their inhibitors.[11][12]

Principle: The assay measures the rate of the enzymatic hydrolysis of acetylthiocholine (or butyrylthiocholine) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow anion 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[11][12] The rate of TNB production is directly proportional to the cholinesterase activity.

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

-

Test compound (bromo-substituted carbamate) solution in a suitable solvent (e.g., DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure (96-well plate format):

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).

-

-

Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.[11][12]

-

Initiate Reaction: Add 10 µL of the ATCI solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately start monitoring the increase in absorbance at 412 nm in kinetic mode at 1-minute intervals for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction (V) for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Vcontrol - Vsample) / Vcontrol] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Tubulin Polymerization Assay

This assay is used to identify and characterize compounds that modulate microtubule dynamics.[13][14]

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.[15]

Materials:

-

Tubulin (>99% pure)

-

G-PEM buffer (80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl2, 1.0mM GTP, plus 5% glycerol)

-

Test compound (bromo-substituted carbamate) solution in a suitable solvent (e.g., DMSO)

-

Reference inhibitors (e.g., colchicine, paclitaxel)

-

Temperature-controlled spectrophotometer with a plate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare solutions of the test compound at various concentrations in G-PEM buffer.

-

In a pre-warmed 96-well plate at 37°C, add the test compound solutions.

-

Add the tubulin solution to each well to initiate polymerization.

-

Immediately place the plate in the spectrophotometer pre-set to 37°C.

-

Record the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance at 340 nm versus time. The IC50 value can be determined by comparing the extent of polymerization (the plateau of the curve) in the presence of different concentrations of the inhibitor to the control (no inhibitor).

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[16]

Principle: A standardized inoculum of a fungal organism is exposed to serial dilutions of the antifungal compound in a liquid culture medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the organism after a specified incubation period.[16]

Materials:

-

Standardized fungal inoculum (e.g., Candida albicans)

-

Broth medium (e.g., RPMI-1640)

-

Test compound (bromo-substituted carbamate) solution

-

Sterile 96-well microtiter plates

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Add the standardized fungal inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC by visually inspecting the wells for turbidity (growth) or by using a spectrophotometer to measure absorbance. The MIC is the lowest concentration where no growth is observed.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for the evaluation of bromo-substituted carbamates.

Caption: Cholinergic signaling pathway and the inhibitory action of bromo-substituted carbamates on cholinesterases.

Caption: Mechanism of action of bromo-substituted carbamates on microtubule dynamics, leading to apoptosis.

Caption: General experimental workflow for the discovery and development of bromo-substituted carbamates as therapeutic agents.

Conclusion and Future Directions

Bromo-substituted carbamates represent a promising class of compounds with the potential to address unmet medical needs in neurodegenerative diseases, cancer, and infectious diseases. Their ability to be chemically modified allows for the fine-tuning of their biological activity and pharmacokinetic properties. Future research should focus on expanding the library of these compounds, conducting comprehensive structure-activity relationship (SAR) studies, and further elucidating their mechanisms of action to identify novel therapeutic targets. The detailed protocols and data presented in this guide provide a solid foundation for researchers to advance the development of bromo-substituted carbamates into clinically viable therapeutic agents.

References

- 1. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. researchgate.net [researchgate.net]

- 4. Microtubule Dynamics and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vascular disrupting agents | amdbook.org [amdbook.org]

- 8. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Benzyl (4-bromo-2-methylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific biological data for Benzyl (4-bromo-2-methylphenyl)carbamate is not publicly available. This guide, therefore, presents a prospective analysis of its potential mechanisms of action based on its chemical structure as a carbamate derivative. The information herein is intended to guide research and experimental design.

Executive Summary

Benzyl (4-bromo-2-methylphenyl)carbamate is a synthetic organic compound featuring a carbamate functional group. While this specific molecule has not been extensively studied, its structural class is well-documented in medicinal chemistry and toxicology. Carbamates are known to exert their biological effects through several mechanisms, most notably through the inhibition of acetylcholinesterase (AChE) and cytochrome P450 (CYP) enzymes.[1][2][3][4][5] Furthermore, as a novel chemical entity, its cytotoxic potential is a critical aspect of its biological profile. This document outlines the theoretical mechanisms of action for Benzyl (4-bromo-2-methylphenyl)carbamate, provides detailed protocols for their experimental validation, and presents a framework for data interpretation.

Potential Mechanisms of Action

Based on the carbamate moiety, two primary mechanisms of action are hypothesized for Benzyl (4-bromo-2-methylphenyl)carbamate.

Acetylcholinesterase (AChE) Inhibition

Carbamates are a well-established class of acetylcholinesterase inhibitors.[1][2][4] They act by carbamylating the serine residue within the active site of the AChE enzyme, rendering it unable to hydrolyze the neurotransmitter acetylcholine.[6][7] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[8] This mechanism is the basis for the therapeutic use of some carbamates in conditions like Alzheimer's disease and myasthenia gravis, as well as their use as insecticides.[3][4] The inhibition by carbamates is often described as "pseudo-irreversible" because the carbamylated enzyme is slow to hydrolyze and regenerate.[6][7]

Caption: Hypothesized mechanism of acetylcholinesterase inhibition.

Cytochrome P450 (CYP) Inhibition

Several drugs and xenobiotics containing a carbamate group have been identified as inhibitors of cytochrome P450 enzymes.[9][10] These enzymes are critical for the metabolism of a wide range of endogenous and exogenous compounds. Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered drugs.[10][11] The inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based or "suicide" inhibition), where a reactive metabolite formed by the CYP enzyme covalently binds to and inactivates it.[9][10][12]

Caption: Potential reversible and irreversible CYP450 inhibition.

Cytotoxicity

As a novel chemical entity, Benzyl (4-bromo-2-methylphenyl)carbamate may exhibit cytotoxic effects on various cell lines. Cytotoxicity is a crucial parameter in drug development, being a desired outcome for anticancer agents and an adverse effect for other therapeutic indications. The assessment of cytotoxicity involves evaluating the compound's impact on cell viability, proliferation, and membrane integrity.

Data Presentation

Quantitative data from experimental assays should be summarized for clear comparison. The following tables serve as templates for organizing such data.

Table 1: Acetylcholinesterase Inhibition Profile

| Parameter | Value |

|---|---|

| IC50 (µM) | To be determined |

| Ki (µM) | To be determined |

| Type of Inhibition | To be determined |

Table 2: Cytochrome P450 Inhibition Profile

| CYP Isoform | IC50 (µM) | Inhibition Type |

|---|---|---|

| CYP1A2 | To be determined | To be determined |

| CYP2C9 | To be determined | To be determined |

| CYP2C19 | To be determined | To be determined |

| CYP2D6 | To be determined | To be determined |

| CYP3A4 | To be determined | To be determined |

Table 3: In Vitro Cytotoxicity Profile

| Cell Line | IC50 (µM) after 48h |

|---|---|

| e.g., HeLa | To be determined |

| e.g., A549 | To be determined |

| e.g., MCF-7 | To be determined |

Experimental Protocols

The following are detailed methodologies for investigating the potential mechanisms of action of Benzyl (4-bromo-2-methylphenyl)carbamate.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

-

Materials:

-

Acetylcholinesterase (human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Benzyl (4-bromo-2-methylphenyl)carbamate

-

96-well microplate reader

-

-

Procedure:

-

Prepare stock solutions of the test compound in DMSO.

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of AChE solution, and 10 µL of various concentrations of the test compound.

-

Incubate for 15 minutes at 25°C.

-

Add 10 µL of DTNB solution.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

Measure the absorbance at 412 nm every minute for 10-15 minutes.

-

Calculate the rate of reaction and the percentage of inhibition for each concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for the acetylcholinesterase inhibition assay.

Cytochrome P450 Inhibition Assay

This assay determines the potential of the compound to inhibit major CYP isoforms using human liver microsomes.

-

Materials:

-

Human liver microsomes

-

NADPH regenerating system

-

Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

-

Benzyl (4-bromo-2-methylphenyl)carbamate

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a cocktail of CYP probe substrates.

-

Incubate human liver microsomes with the test compound at various concentrations.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time.

-

Stop the reaction with a suitable solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the formation of probe substrate metabolites using LC-MS/MS.

-

Calculate the percentage of inhibition and determine the IC50 values.

-

Caption: Workflow for the cytochrome P450 inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

-

Materials:

-

Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete growth medium

-

Benzyl (4-bromo-2-methylphenyl)carbamate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value from the dose-response curve.

-

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

While direct experimental data on Benzyl (4-bromo-2-methylphenyl)carbamate is currently lacking, its chemical structure strongly suggests potential activity as an inhibitor of acetylcholinesterase and/or cytochrome P450 enzymes, as well as possible cytotoxic effects. The experimental protocols and data presentation frameworks provided in this guide offer a comprehensive approach to systematically investigate these potential mechanisms of action. Elucidating the biological activity of this compound will be crucial for determining its potential applications in drug discovery and development or for understanding its toxicological profile.

References

- 1. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. annualreviews.org [annualreviews.org]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-Vitro Efficacy of Novel Carbamate Derivatives: A Technical Guide

Introduction: Carbamate derivatives represent a versatile class of organic compounds with significant applications in drug design and medicinal chemistry. Characterized by the carbamate functional group (a carbonyl group bonded to both an oxygen and a nitrogen atom), these molecules serve as pivotal structural motifs in a wide array of therapeutic agents, including anticancer, antimicrobial, and central nervous system-acting drugs. Their utility often stems from their ability to act as prodrugs or to mimic the transition state of enzymatic reactions, leading to potent and often selective inhibition. This guide provides an in-depth overview of recent in-vitro studies on novel carbamate derivatives, focusing on their enzyme inhibitory and cytotoxic activities, complete with detailed experimental protocols and visual workflows for researchers in drug development.

Enzyme Inhibition Studies

Carbamates are well-documented as effective enzyme inhibitors, primarily through the mechanism of carbamylation of serine residues in the enzyme's active site. This creates a pseudo-irreversible inhibition, as the carbamylated enzyme is slow to hydrolyze back to its active form.[1]

Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy in the symptomatic treatment of Alzheimer's disease.[2][3] Many novel carbamate derivatives have been synthesized and evaluated for this purpose.

Quantitative Data: Cholinesterase Inhibition

| Compound/Derivative | Target Enzyme | IC50 / Ki Value | Reference |

| Tacrine-Carbamate Hybrids | |||

| Compound 6k | AChE | 22.15 nM | [3] |

| BChE | 16.96 nM | [3] | |

| Compound 6b | AChE | - | [3] |

| BChE (High Selectivity) | Selectivity Index: 0.12 | [3] | |

| Bambuterol Analogues | |||

| BMC-3 | AChE | 792 nM | [4][5] |

| BChE | 2.2 nM | [4][5] | |

| BMC-16 | AChE | 266 nM | [4][5] |

| BChE | 10.6 nM | [4][5] | |

| O-Aromatic Carbamates | |||

| Compound 5d | BChE | 1.60 µM | [2] |

| General Derivatives | AChE | 38 - 90 µM | [2] |

| Indan/Tetralin Carbamates | |||

| Compound 15 | AChE | Kᵢ: 0.209 ± 0.069 nM | [6] |

| Series 10-16 | AChE | Kᵢ: 0.209 - 0.291 nM | [6] |

| Sulfonamide-Based Carbamates | |||

| Compound 5k | BChE | 4.33 µM | [7] |

| Carbamyl Sulfonates | |||

| L-norleu-CS | Neurotoxic Esterase (NTE) | I50: 3.92 µM | [8] |

| L-ala-CS | Neurotoxic Esterase (NTE) | I50: 123 µM | [8] |

Other Enzyme Targets

Beyond cholinesterases, carbamates have been designed to inhibit other clinically relevant enzymes.

-

Fatty Acid Amide Hydrolase (FAAH): A series of carbamate-containing compounds were identified as potent FAAH inhibitors, with IC50 values ranging from 28 to 380 nM. The most potent, a cyclopentyl carbamate (compound 14), had an IC50 of 28 nM.[9] These compounds were selective, showing no significant inhibition of MAGL-like enzymes.[9]

-

Carbonic Anhydrase (CA): Carbamate derivatives of indan and tetralin carboxylic acids effectively inhibited human CA isoforms I and II (hCA I, hCA II) at nanomolar levels. Inhibition constants (Kᵢ) were in the range of 4.49–5.61 nM for hCA I and 4.94–7.66 nM for hCA II.[6]

Mechanism of Action: Cholinesterase Carbamylation

The primary mechanism for cholinesterase inhibition by carbamates is the carbamylation of the catalytic serine residue. This process involves a nucleophilic attack from the serine hydroxyl group on the carbamate's carbonyl carbon, leading to the formation of a stable, carbamylated enzyme intermediate and the release of the alcohol or phenol leaving group. The subsequent hydrolysis to regenerate the active enzyme is significantly slower than for the natural substrate, acetylcholine.

Anticancer and Cytotoxicity Studies

Novel carbamate derivatives are frequently investigated for their potential as anticancer agents. Their cytotoxic effects are typically evaluated against a panel of human cancer cell lines.

Quantitative Data: In-Vitro Cytotoxicity of Carbamate Derivatives

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 Value | Reference |

| Carbazole Carbamates | ||||

| Compound 28 | U87MG | Glioma | 15.25 µM | [10] |

| Compound 27 | U87MG | Glioma | 17.97 µM | [10][11] |

| Carbamothioyl-Furan-2-Carboxamides | ||||

| Compound 4d | HepG2 | Hepatocellular Carcinoma | 33.29% viability at 20 µg/mL | [12] |

| Compound 4a | HepG2 | Hepatocellular Carcinoma | 35.01% viability at 20 µg/mL | [12] |

| Steroidal Carbamates | ||||

| Compound 6 | CT26WT | Mouse Colon Carcinoma | 26.8 µM | |

| Bufalin-3-yl Carbamates | ||||

| Derivative 3i-HCl | HeLa | Cervical Cancer | 0.30 ± 0.04 nM | [13] |

| Derivative 3i-HCl | A549 | Lung Cancer | 0.45 ± 0.06 nM | [13] |

| Derivative 3i-HCl | MCF-7 | Breast Cancer | 0.68 ± 0.09 nM | [13] |

Key Experimental Protocols

Detailed and reproducible protocols are fundamental to in-vitro pharmacology. Below are methodologies for common assays used in the evaluation of carbamate derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity by measuring the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of substrate hydrolysis by the enzyme.[2]

Protocol Steps:

-

Prepare Reagents: Prepare phosphate buffer, DTNB solution, acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) substrate solution, and solutions of the test carbamate derivatives at various concentrations.

-

Enzyme Incubation: In a 96-well plate, add the enzyme solution (AChE or BChE) to wells containing the test compound or vehicle control. Incubate for a predetermined period to allow for enzyme-inhibitor interaction.

-

Initiate Reaction: Add the DTNB and substrate (ATCh or BTCh) solutions to all wells to start the reaction.

-

Measure Absorbance: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability. It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10][11]

Protocol Steps:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the carbamate derivative in culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT Reagent: Remove the treatment medium and add MTT solution (e.g., 5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilize Formazan: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.

-

Measure Absorbance: Read the absorbance of the solubilized formazan at a wavelength between 540 and 570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Determine the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells to elucidate the mechanism of cell death induced by a compound.[14]

Protocol Steps:

-

Cell Treatment: Treat cells with the test carbamate at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[14]

-

Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells). Incubate in the dark for 15 minutes.[14]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.[14]

-

Data Analysis: Quantify the percentage of cells in each of the four quadrants:

-

Viable: Annexin V-negative, PI-negative.

-

Early Apoptotic: Annexin V-positive, PI-negative.

-

Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.

-

Necrotic: Annexin V-negative, PI-positive.

-

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of neurotoxic esterase in vitro by novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. asianjpr.com [asianjpr.com]

- 12. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Benzyl (4-bromo-2-methylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Discovery

Benzyl (4-bromo-2-methylphenyl)carbamate is a synthetic organic compound belonging to the carbamate class. While not associated with a landmark discovery, its availability from various chemical suppliers indicates its utility as a chemical intermediate in organic synthesis.[1][2] Carbamates, in general, are recognized for their diverse applications, including as protecting groups in peptide synthesis and as key structural motifs in pharmaceuticals and agrochemicals.[3][4] The discovery and synthesis of specific carbamates like this molecule are often driven by research programs aimed at creating libraries of compounds for screening or as building blocks for more complex molecular architectures. Its structural features—a bromine atom and a methyl group on the phenyl ring—offer multiple points for further chemical modification, making it a versatile precursor for medicinal chemistry and materials science applications.

Physicochemical and Safety Data

The key quantitative data for Benzyl (4-bromo-2-methylphenyl)carbamate are summarized below. This information is critical for experimental design, safety assessment, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1245563-07-8 | [1][2] |

| Molecular Formula | C₁₅H₁₄BrNO₂ | [1][2] |

| Molecular Weight | 320.181 g/mol | [1][2] |

| Appearance | Solid (form may vary) | [1] |

| Storage Temperature | 2-8°C, Keep in a dry area | [1] |

Hazard Identification:

| Hazard Statement | Description | Source |

| H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

Note: The toxicological properties have not been thoroughly investigated. Standard laboratory safety precautions, including the use of personal protective equipment, are essential when handling this compound.[1]

Synthetic Protocols

The synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate is a multi-step process. The following protocols provide a detailed methodology for the preparation of the key intermediate, 4-bromo-2-methylaniline, and its subsequent conversion to the final product.

Synthesis of 4-bromo-2-methylaniline (Intermediate)

A common and effective method for the synthesis of 4-bromo-2-methylaniline involves the protection of the amino group of 2-methylaniline (o-toluidine), followed by bromination and subsequent deprotection. This strategy controls the regioselectivity of the bromination, directing the bromine atom to the para position relative to the activating amino group.

Experimental Protocol:

-

Step 1: Acetylation of 2-methylaniline

-

In a round-bottom flask, dissolve 2-methylaniline in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the N-(2-methylphenyl)acetamide product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

-

Step 2: Bromination of N-(2-methylphenyl)acetamide

-

Dissolve the dried N-(2-methylphenyl)acetamide in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture at room temperature. The amount of bromine should be one molar equivalent.

-

Stir the reaction mixture until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Pour the mixture into an aqueous solution of sodium bisulfite to quench any excess bromine.

-

The product, N-(4-bromo-2-methylphenyl)acetamide, will precipitate. Collect the solid by filtration, wash with water, and dry.

-

-

Step 3: Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide

-

Suspend the N-(4-bromo-2-methylphenyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

-

Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC).[5]

-

If acidic hydrolysis is used, cool the reaction mixture and neutralize with a base (e.g., NaOH or ammonium hydroxide) to a pH of 8-10 to precipitate the 4-bromo-2-methylaniline.[5]

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-2-methylaniline.[5]

-

The product can be further purified by column chromatography or recrystallization if necessary.

-

Synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate (Final Product)

The final step involves the reaction of the synthesized 4-bromo-2-methylaniline with benzyl chloroformate in the presence of a base. This is a standard procedure for the formation of a carbamate linkage.

Experimental Protocol:

-

Dissolve 4-bromo-2-methylaniline (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate, in a round-bottom flask.

-

Add a base (1.1 to 1.5 equivalents), such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Cool the mixture to 0°C in an ice bath with constant stirring.

-

Slowly add benzyl chloroformate (1.0 to 1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains low.[6]

-

After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC analysis shows the completion of the reaction.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude Benzyl (4-bromo-2-methylphenyl)carbamate.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis process for Benzyl (4-bromo-2-methylphenyl)carbamate.

Caption: Overall synthetic pathway for Benzyl (4-bromo-2-methylphenyl)carbamate.

Caption: Step-by-step experimental workflow for synthesis and purification.

References

- 1. aaronchem.com [aaronchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. US4272441A - Preparation of carbamates - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 6. orgsyn.org [orgsyn.org]

Spectroscopic and Structural Elucidation of Benzyl (4-bromo-2-methylphenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl (4-bromo-2-methylphenyl)carbamate. Due to the absence of directly published experimental data for this specific compound, this guide presents predicted spectroscopic values based on the analysis of structurally similar molecules. The methodologies provided are generalized standard protocols for the spectroscopic analysis of carbamate compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for Benzyl (4-bromo-2-methylphenyl)carbamate. These predictions are derived from spectral data of analogous compounds, including substituted benzyl carbamates and brominated aromatic systems.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | 7.20 - 7.50 | Multiplet | 7H | Phenyl and bromomethylphenyl rings |

| -NH- | ~8.00 | Singlet (broad) | 1H | Carbamate N-H |

| -CH₂- | ~5.20 | Singlet | 2H | Benzylic CH₂ |

| -CH₃ | ~2.30 | Singlet | 3H | Methyl group on bromophenyl ring |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Carbonyl C=O | ~154 | Carbamate C=O | ||

| Aromatic C | 110 - 140 | Phenyl and bromomethylphenyl rings | ||

| Benzylic CH₂ | ~67 | Benzylic CH₂ | ||

| Methyl CH₃ | ~17 | Methyl group on bromophenyl ring |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| N-H | 3200 - 3400 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Carbonyl) | 1690 - 1720 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-N | 1200 - 1350 | Stretching |

| C-O | 1000 - 1250 | Stretching |

| C-Br | 500 - 600 | Stretching |

Table 3: Predicted Mass Spectrometry (MS) Data

| Ion Type | Predicted m/z Value | Notes |

| [M]⁺ | 319/321 | Molecular ion peak (due to Br isotopes) |

| [M-C₇H₇]⁺ | 228/230 | Loss of benzyl group |

| [C₇H₇]⁺ | 91 | Benzyl cation (tropylium ion) |

| [C₇H₆Br]⁺ | 170/172 | Fragment of the bromomethylphenyl group |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in Benzyl (4-bromo-2-methylphenyl)carbamate.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans is typically required compared to ¹H NMR.

-

The chemical shifts are referenced to the solvent peak.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in Benzyl (4-bromo-2-methylphenyl)carbamate.

Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Benzyl (4-bromo-2-methylphenyl)carbamate.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary depending on the ionization technique and instrument sensitivity.

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

For ESI, the sample is typically introduced via direct infusion or through a liquid chromatograph (LC-MS).

-

For EI, the sample is introduced via a direct insertion probe or a gas chromatograph (GC-MS).

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable for bromine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like Benzyl (4-bromo-2-methylphenyl)carbamate.

In-Depth Technical Guide: Solubility and Stability of Benzyl (4-bromo-2-methylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Benzyl (4-bromo-2-methylphenyl)carbamate. The information herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate experimental design and formulation strategies. This document outlines anticipated physicochemical properties, detailed experimental protocols for their determination, and visual workflows to guide laboratory practices.

Core Physicochemical Properties

Benzyl (4-bromo-2-methylphenyl)carbamate is a carbamate derivative with the molecular formula C15H14BrNO2. Its structure suggests a largely non-polar nature, which significantly influences its solubility profile. The carbamate linkage is a key determinant of its chemical stability, being susceptible to hydrolysis under certain conditions.

Solubility Profile

Table 1: Anticipated Solubility of Benzyl (4-bromo-2-methylphenyl)carbamate

| Solvent Class | Solvent Examples | Anticipated Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The large non-polar surface area of the molecule is expected to limit its interaction with highly polar, hydrogen-bonding solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | Soluble | These solvents can effectively solvate both the polar carbamate group and the non-polar aromatic regions of the molecule. |

| Non-Polar | Toluene, Hexane | Soluble | The principle of "like dissolves like" suggests good solubility in non-polar organic solvents due to the molecule's hydrophobic character. |

| Aqueous Acidic | Dilute HCl | Insoluble | Protonation of the carbamate is unlikely to significantly increase aqueous solubility. |

| Aqueous Basic | Dilute NaOH | Insoluble (with potential degradation) | While solubility is expected to be low, basic conditions may promote hydrolysis of the carbamate ester linkage over time. |

Stability Profile

The stability of Benzyl (4-bromo-2-methylphenyl)carbamate is a critical parameter for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation pathways and products. Carbamates, in general, are susceptible to hydrolysis, particularly under basic conditions.

Table 2: Anticipated Stability of Benzyl (4-bromo-2-methylphenyl)carbamate under Forced Degradation Conditions

| Stress Condition | Reagents/Conditions | Anticipated Degradation | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, elevated temperature (e.g., 60°C) | Moderate to high degradation | 4-bromo-2-methylaniline, Benzyl alcohol, Carbon dioxide |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature to elevated temp. | High degradation | 4-bromo-2-methylaniline, Benzyl alcohol, Carbon dioxide |

| Oxidative Stress | 3-30% H2O2, room temperature | Moderate degradation | Oxidized derivatives of the aromatic rings, potential cleavage of the benzylic C-O bond. |

| Thermal Stress | Dry heat (e.g., 80-100°C) | Low to moderate degradation | Decarboxylation products, other thermally induced rearrangement products. |

| Photolytic Stress | Exposure to UV/Vis light (ICH Q1B guidelines) | Moderate degradation, depending on the chromophores present | Photodegradation products resulting from cleavage or rearrangement of the molecule. |

Experimental Protocols

Detailed methodologies for the determination of solubility and stability are provided below. These protocols are based on standard pharmaceutical testing guidelines.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility